Dual-Target Biochemical Potency: Direct Head-to-Head Comparison with sEH-Only Inhibitor MH
In a direct comparative in vitro profiling study, the dual modulator DM509 (FXRA/sEHi) was benchmarked against the sEH-selective inhibitor MH (sEHi). DM509 demonstrated potent sEH inhibition virtually equipment to the sEH-only inhibitor (IC50 0.004 µM vs 0.002 µM), confirming that the dual-target design does not compromise its primary sEH inhibitory activity [1].
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.004 µM (4 nM) |
| Comparator Or Baseline | sEHi (MH) – 0.002 µM (2 nM) |
| Quantified Difference | 2-fold difference (virtually equipment) |
| Conditions | In vitro enzymatic assay; efficacy values normalized to 1 µM GW4064 (FXR) or standard sEH substrate (PHOME) |
Why This Matters
Procurement of DM509 provides sEH inhibition at a potency level comparable to a dedicated sEH inhibitor, while simultaneously delivering potent FXR agonism that the comparator completely lacks.
- [1] Helmstädter, M., Schmidt, J., Kaiser, A., Weizel, L., Proschak, E., & Merk, D. (2021). Differential Therapeutic Effects of FXR Activation, sEH Inhibition, and Dual FXR/sEH Modulation in NASH in Diet-Induced Obese Mice. Table 1. View Source
